1-Nitro-10H-phenoxazine
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Overview
Description
Preparation Methods
One common method involves the condensation of 2-aminophenol with nitrobenzene under acidic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Nitro-10H-phenoxazine undergoes several types of chemical reactions, including:
Scientific Research Applications
1-Nitro-10H-phenoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-10H-phenoxazine involves its interaction with various molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to modulate insulin secretion and glucose metabolism . In cancer cells, it acts as a multidrug resistance modulator, enhancing the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
1-Nitro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, known for its antimicrobial and antitumor properties.
Phenothiazine: A structurally similar compound with applications in antipsychotic medications and as a dye.
Phenazine: Another related compound with significant antimicrobial and antitumor activities.
This compound stands out due to its unique combination of nitro and phenoxazine moieties, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
26103-27-5 |
---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-nitro-10H-phenoxazine |
InChI |
InChI=1S/C12H8N2O3/c15-14(16)9-5-3-7-11-12(9)13-8-4-1-2-6-10(8)17-11/h1-7,13H |
InChI Key |
GCNGLZIYAVZWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3O2)[N+](=O)[O-] |
Origin of Product |
United States |
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